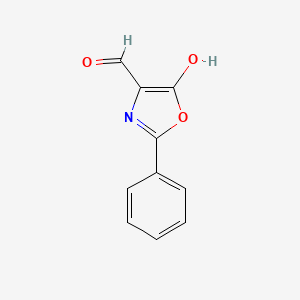
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- is a heterocyclic organic compound characterized by the presence of an oxazolone ring with a hydroxymethylene and phenyl substituent
Métodos De Preparación
The synthesis of 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- typically involves the cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyl compounds. One efficient method employs zinc oxide nanoparticles as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is carried out at room temperature, and the product is purified through simple filtration and crystallization from ethanol.
Análisis De Reacciones Químicas
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated heterocycles.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are often derivatives of the original oxazolone structure with modified functional groups.
Aplicaciones Científicas De Investigación
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability
Mecanismo De Acción
The mechanism by which 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazolone ring can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors.
Comparación Con Compuestos Similares
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- can be compared with other similar compounds such as:
Isoxazolones: These compounds share a similar ring structure but differ in the position and nature of substituents.
Imidazoles: Another class of heterocycles with comparable reactivity but distinct structural features.
Pyrimidines: These compounds have a different ring system but can undergo similar types of chemical reactions.
The uniqueness of 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications .
Propiedades
Número CAS |
65037-88-9 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c12-6-8-10(13)14-9(11-8)7-4-2-1-3-5-7/h1-6,13H |
Clave InChI |
BFTWJHCTLRRFAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


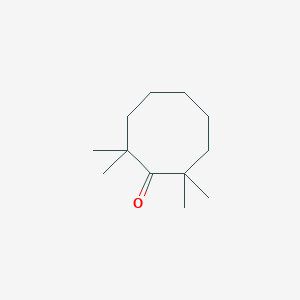


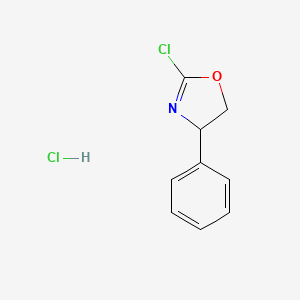
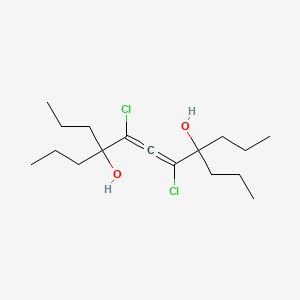
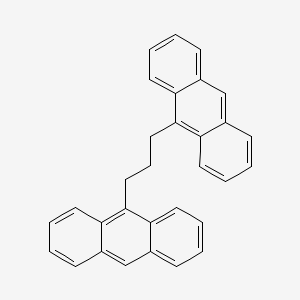
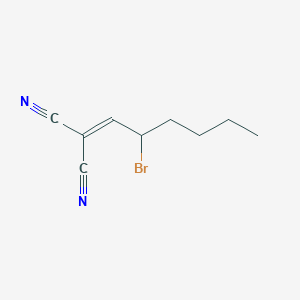

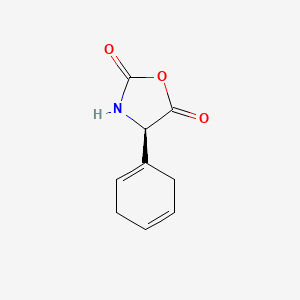

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
